[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)ethylamine is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a propan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)ethylamine typically involves the reaction of 2-methoxyphenylacetonitrile with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of 1-(2-Methoxyphenyl)ethylamine involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)ethylamine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(4-methoxyphenyl)propan-2-amine
- N-Benzyl-p-methoxy-α-methylphenethylamine hydrochloride
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
Compared to similar compounds, 1-(2-Methoxyphenyl)ethylamine exhibits unique structural features that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-10(3)11-7-5-6-8-12(11)14-4/h5-10,13H,1-4H3 |
InChI Key |
DNWPQWIXIGSMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.